C-(2,3,4-TRI-O-ACETYL-1-BROMO-1-DEOXY-ALPHA-D-ARABINOPYRANOSYL) FORMAMIDE C-(2,3,4-TRI-O-ACETYL-1-BROMO-1-DEOXY-ALPHA-D-ARABINOPYRANOSYL) FORMAMIDE
Brand Name: Vulcanchem
CAS No.: 189633-63-4
VCID: VC0069404
InChI: InChI=1S/C12H16BrNO8/c1-5(15)20-8-4-19-12(13,11(14)18)10(22-7(3)17)9(8)21-6(2)16/h8-10H,4H2,1-3H3,(H2,14,18)/t8-,9-,10+,12+/m1/s1
SMILES: CC(=O)OC1COC(C(C1OC(=O)C)OC(=O)C)(C(=O)N)Br
Molecular Formula: C12H16BrNO8
Molecular Weight: 382.163

C-(2,3,4-TRI-O-ACETYL-1-BROMO-1-DEOXY-ALPHA-D-ARABINOPYRANOSYL) FORMAMIDE

CAS No.: 189633-63-4

Main Products

VCID: VC0069404

Molecular Formula: C12H16BrNO8

Molecular Weight: 382.163

C-(2,3,4-TRI-O-ACETYL-1-BROMO-1-DEOXY-ALPHA-D-ARABINOPYRANOSYL) FORMAMIDE - 189633-63-4

CAS No. 189633-63-4
Product Name C-(2,3,4-TRI-O-ACETYL-1-BROMO-1-DEOXY-ALPHA-D-ARABINOPYRANOSYL) FORMAMIDE
Molecular Formula C12H16BrNO8
Molecular Weight 382.163
IUPAC Name [(3R,4R,5S,6R)-4,5-diacetyloxy-6-bromo-6-carbamoyloxan-3-yl] acetate
Standard InChI InChI=1S/C12H16BrNO8/c1-5(15)20-8-4-19-12(13,11(14)18)10(22-7(3)17)9(8)21-6(2)16/h8-10H,4H2,1-3H3,(H2,14,18)/t8-,9-,10+,12+/m1/s1
Standard InChIKey OKWDCCHTVMXLOD-SVDPJWKOSA-N
SMILES CC(=O)OC1COC(C(C1OC(=O)C)OC(=O)C)(C(=O)N)Br
Synonyms C-(2,3,4-TRI-O-ACETYL-1-BROMO-1-DEOXY-ALPHA-D-ARABINOPYRANOSYL) FORMAMIDE
Last Modified Aug 20 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator